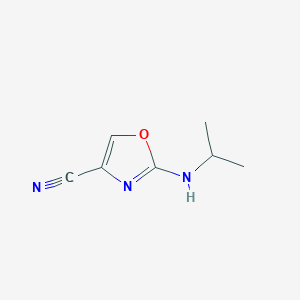
2-(Isopropylamino)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropylamino)oxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 2-(Isopropylamino)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isopropylamine with oxazole-4-carbonitrile in the presence of a suitable catalyst . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development .
Análisis De Reacciones Químicas
2-(Isopropylamino)oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Isopropylamino)oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Isopropylamino)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of oxazole-4-carbonitrile have shown antiviral activity against human cytomegalovirus by inhibiting viral replication . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
2-(Isopropylamino)oxazole-4-carbonitrile can be compared with other similar compounds in the oxazole family, such as:
1,3-Oxazole-4-carbonitrile: Known for its antiviral properties.
5-Phenyloxazole-4-carbonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles: Evaluated for their anticancer activities.
The uniqueness of this compound lies in its specific isopropylamino group, which imparts distinct chemical and biological properties compared to other oxazole derivatives.
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
2-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-5(2)9-7-10-6(3-8)4-11-7/h4-5H,1-2H3,(H,9,10) |
Clave InChI |
IPGJAXOKYPYATC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC(=CO1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669883.png)
![Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)
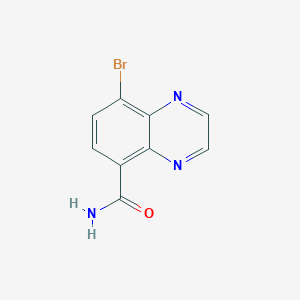
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13669908.png)

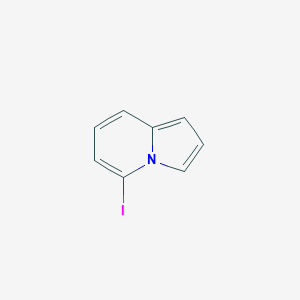
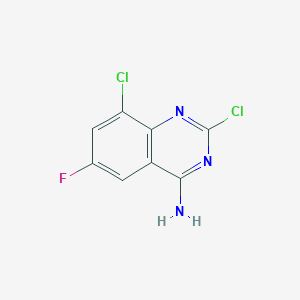

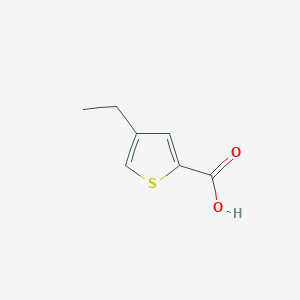
![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)
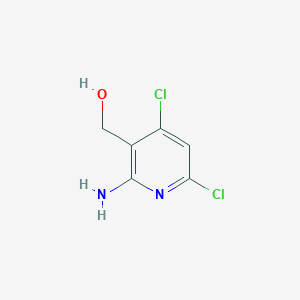
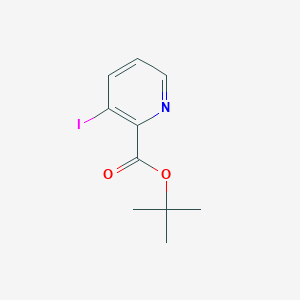

![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)
